molecular formula C9H12ClNO2 B1389027 4-Pyridin-4-YL-butyric acid hydrochloride CAS No. 71879-56-6

4-Pyridin-4-YL-butyric acid hydrochloride

Cat. No. B1389027
CAS RN: 71879-56-6
M. Wt: 201.65 g/mol
InChI Key: CYCQBYSNONAYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridin-4-YL-butyric acid hydrochloride is a chemical compound with the empirical formula C9H18ClNO2 . It is also known as 4-Piperidine butyric acid hydrochloride .


Synthesis Analysis

The synthesis of 4-Pyridin-4-YL-butyric acid hydrochloride involves the participation of FK866 [ (E)- N - [4- (1-benzoylpiperidin-4-yl)butyl]-3- (pyridin-3-yl)acrylamide], an inhibitor of NAD biosynthesis .


Molecular Structure Analysis

The molecular weight of 4-Pyridin-4-YL-butyric acid hydrochloride is 207.70 . The SMILES string representation is Cl [H].OC (=O)CCCC1CCNCC1 .


Chemical Reactions Analysis

4-Pyridin-4-YL-butyric acid hydrochloride is a reactant for the modification of 3-amidinophenylalanine-derived matriptase inhibitors and reactions between Weinreb amides and 2-magnesiated oxazoles .


Physical And Chemical Properties Analysis

The compound has a melting point of 113-117 °C (lit.) . It is classified under Quality Level 100 with an assay of 97% .

Scientific Research Applications

Catalytic Applications

4-Pyridin-4-YL-butyric acid hydrochloride has been explored in catalytic applications. For instance, its derivatives have been used in deconjugative esterification processes. Sano et al. (2006) demonstrated the use of a related pyridine compound in the catalyzed carbodiimide coupling of 2-cyclohexylideneacetic acids, yielding specific isopropyl acetates. This indicates potential for pyridine derivatives in organic synthesis and catalysis (Sano et al., 2006).

Corrosion Inhibition

Another significant application is in corrosion inhibition. Resen et al. (2020) found that a novel pyridine, 4-(Benzoimidazole-2-yl)pyridine, exhibited high inhibitive efficiency in protecting mild steel in a hydrochloric acid environment. This suggests that pyridine derivatives, including 4-Pyridin-4-YL-butyric acid hydrochloride, could be effective corrosion inhibitors (Resen et al., 2020).

Copolymerization

Pyridine compounds are also used in polymer sciences. Amemiya et al. (1975) explored the copolymerization of 4-(4-pyridyl)-1,6-heptadiene hydrochloride with sulfur dioxide, studying the effects of copolymerization conditions on the yields and properties of the resulting copolymers. This research points to the potential of pyridine derivatives in creating novel polymers with specific properties (Amemiya et al., 1975).

Photoluminescent Properties

Pyridine derivatives have applications in the development of photoluminescent materials. Twaróg et al. (2020) studied a copper(II) coordination polymer formed with a pyridine-based ligand, demonstrating its photoluminescent properties. This suggests the potential of 4-Pyridin-4-YL-butyric acid hydrochloride in creating materials with novel optical properties (Twaróg et al., 2020).

Molecular Structure Studies

Pyridine derivatives are also valuable in studying molecular structures. Naveen et al. (2016) analyzed the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, revealing insights into hydrogen bonding and molecular interactions. Such studies are essential in understanding the chemical behavior of pyridine-based compounds (Naveen et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator are recommended for handling .

properties

IUPAC Name

4-pyridin-4-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c11-9(12)3-1-2-8-4-6-10-7-5-8;/h4-7H,1-3H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCQBYSNONAYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673802
Record name 4-(Pyridin-4-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-4-YL-butyric acid hydrochloride

CAS RN

71879-56-6
Record name 4-Pyridinebutanoic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71879-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyridin-4-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridin-4-YL-butyric acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Pyridin-4-YL-butyric acid hydrochloride
Reactant of Route 3
4-Pyridin-4-YL-butyric acid hydrochloride
Reactant of Route 4
4-Pyridin-4-YL-butyric acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Pyridin-4-YL-butyric acid hydrochloride
Reactant of Route 6
4-Pyridin-4-YL-butyric acid hydrochloride

Citations

For This Compound
1
Citations
S Menghin, HH Pertz, K Kramer, R Seifert… - Journal of medicinal …, 2003 - ACS Publications
A novel series of N α -imidazolylalkyl and pyridylalkyl derivatives of histaprodifen (6, 2-[2-(3,3-diphenylpropyl)imidazol-4-yl]ethanamine) was synthesized and evaluated as histamine H …
Number of citations: 32 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.